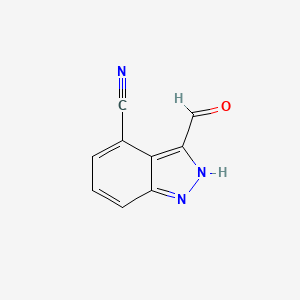
3-Formyl-1h-indazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Formyl-1h-indazole-4-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “3-Formyl-1h-indazole-4-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The average mass of the molecule is 171.156 Da and the monoisotopic mass is 171.043259 Da .
Chemical Reactions Analysis
Indazole derivatives have been used in various chemical reactions. They have been used as reactants for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . They have also been used as reactants for the enantioselective preparation of antifungal agents .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
3-Formyl-1H-indazole-4-carbonitrile plays a role in the synthesis of various novel compounds. For instance, it's used in the production of pyrimidine and indazole derivatives. These derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal species (Yakaiah et al., 2008).
Synthesis Methods
Various methods have been developed for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, involving 3-formyl-1H-indazole-4-carbonitrile. These methods enable the creation of compounds with potential for different applications, such as nucleophilic substitution reactions (Starosotnikov et al., 2003).
Novel Tricyclic Derivatives
3-Formyl-1H-indazole-4-carbonitrile is instrumental in the synthesis of novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These compounds integrate biologically active pyrimidine and indazole templates and are synthesized using a base-catalyzed, three-component reaction (Shinde & Jeong, 2016).
Anticancer Research
Compounds synthesized using 3-formyl-1H-indazole-4-carbonitrile, like 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, have displayed significant anticancer activities. These compounds were evaluated for their effectiveness against various cancer cell lines, demonstrating potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Inhibition of Nitric Oxide Synthases
Certain indazole derivatives, including those involving 3-formyl-1H-indazole-4-carbonitrile, have been evaluated for their inhibitory effects on nitric oxide synthases. These compounds have shown selectivity and potency in inhibiting these enzymes, which is significant for potential therapeutic applications (Cottyn et al., 2008).
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . Therefore, it is expected that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
3-formyl-2H-indazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWGCCMZUFBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629927 |
Source


|
| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1h-indazole-4-carbonitrile | |
CAS RN |
797804-56-9 |
Source


|
| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

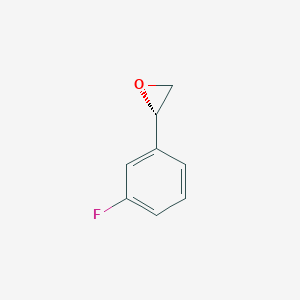
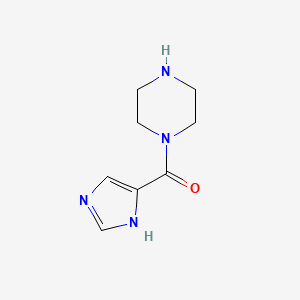
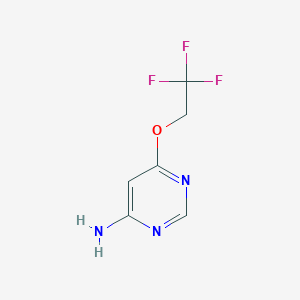
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)
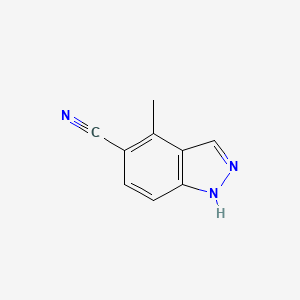
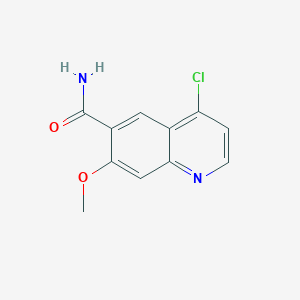
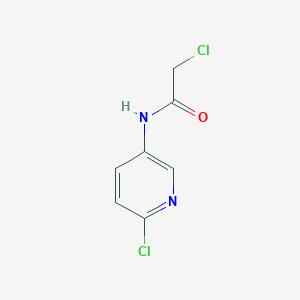
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
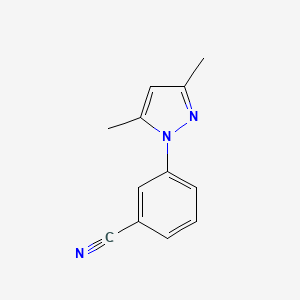
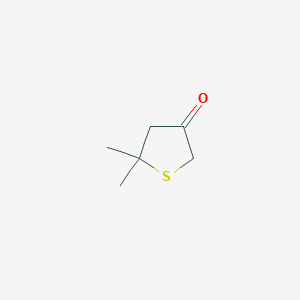
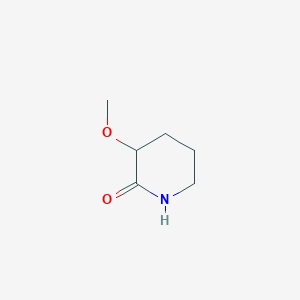
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)
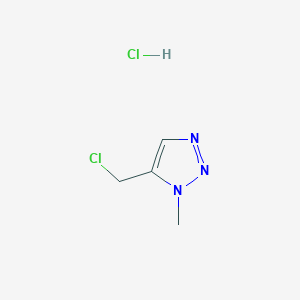
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)